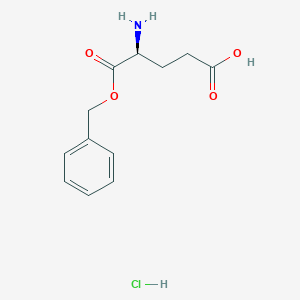

H-Glu-Obzl.HCl

Description

Overview of L-Glutamic Acid Derivatives in Organic and Peptide Chemistry

L-Glutamic acid and its derivatives are fundamental components in the world of chemistry and biology. Their importance stems from the central role of glutamic acid in natural processes and the synthetic versatility offered by its derivatives.

L-glutamic acid is a non-essential amino acid, meaning the human body can synthesize it. wikipedia.org It is a fundamental building block of proteins and plays a crucial role in various metabolic pathways, including the urea (B33335) cycle and as an intermediate in the citric acid cycle. In the central nervous system, glutamate (B1630785), the anionic form of glutamic acid, is the most abundant excitatory neurotransmitter, essential for learning and memory. wikipedia.orgpatsnap.com Beyond its biological functions, glutamic acid and its derivatives are indispensable in biotechnology for cell culture media and in the food industry as flavor enhancers, most notably monosodium glutamate (MSG). wikipedia.org

H-Glu-Obzl.HCl belongs to a class of compounds known as amino acid derivatives, where the functional groups of a standard amino acid are modified to achieve specific chemical reactivity. In this case, the γ-carboxyl group of glutamic acid is protected by a benzyl (B1604629) (Obzl) group. This protection strategy is crucial in peptide synthesis to prevent the side chain from participating in unwanted reactions during peptide bond formation. cymitquimica.com The hydrochloride (.HCl) salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions. vulcanchem.com

Below is a table detailing the key components of this compound:

| Component | Chemical Name | Function |

| H | Free α-amino group | The reactive site for peptide bond formation. vulcanchem.com |

| Glu | Glutamic acid | The core amino acid structure. |

| Obzl | Benzyl ester | A protecting group for the γ-carboxyl group. |

| HCl | Hydrochloride | Forms a salt with the α-amino group, improving stability and handling. vulcanchem.com |

Historical Perspectives on the Utilization of this compound

The use of protected amino acids like this compound is deeply intertwined with the history of peptide synthesis, a field pioneered by Bruce Merrifield, who was awarded the Nobel Prize for his work on solid-phase peptide synthesis (SPPS). peptide.com

In the early days of peptide synthesis, controlling the reactivity of the various functional groups on amino acids was a major challenge. The development of protecting group strategies was a significant breakthrough. Benzyl esters, like the one in this compound, were among the early and effective methods for protecting the side-chain carboxyl groups of acidic amino acids like glutamic acid and aspartic acid. peptide.com This allowed for the stepwise and controlled assembly of peptide chains, paving the way for the synthesis of complex peptides and small proteins. The use of such derivatives was instrumental in producing peptides for biological and pharmacological studies.

While its primary role remains in peptide synthesis, the utility of this compound and similar derivatives has expanded. It now serves as a versatile building block in the synthesis of a broader range of organic molecules, including peptidomimetics and other bioactive compounds. sigmaaldrich.comlookchem.com The ability to selectively deprotect the different functional groups allows for its incorporation into complex molecular architectures beyond simple linear peptides. For instance, it can be a starting material for creating modified amino acids or for introducing a glutamic acid moiety into non-peptidic scaffolds. nih.gov

Current Research Landscape and Emerging Trends for this compound

Current research continues to leverage this compound and its analogs in innovative ways. The focus has shifted towards the synthesis of highly specific and functionalized molecules with potential therapeutic applications.

Recent studies have demonstrated the use of glutamic acid derivatives in the creation of prodrugs. For example, derivatives of the chemotherapy agent SN-38 have been synthesized using amino acid esters to improve its properties. mdpi.com Furthermore, glutamic acid derivatives are being incorporated into novel biomaterials and drug delivery systems. The conjugation of bioactive molecules to amino acids like glutamic acid can enhance their cellular uptake and target specificity. nih.govmdpi.com There is also growing interest in using amino acid derivatives to create environmentally friendly and biodegradable polymers. mdpi.com

The table below summarizes some of the current research applications involving glutamic acid derivatives:

| Research Area | Application of Glutamic Acid Derivatives |

| Drug Delivery | Synthesis of prodrugs and targeted drug delivery systems. mdpi.com |

| Biomaterials | Creation of biodegradable polymers and hydrogels. |

| Peptidomimetics | Development of peptide-like molecules with enhanced stability and activity. sigmaaldrich.com |

| Bioactive Molecule Synthesis | Used as a scaffold to build complex natural and synthetic products. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWSBJVZQUWUNZ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-09-6 | |

| Record name | 13030-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies Involving H Glu Obzl.hcl

Synthetic Routes to H-Glu-Obzl.HCl

The synthesis of this compound involves two primary stages: the selective esterification of the γ-carboxyl group of glutamic acid with benzyl (B1604629) alcohol and the subsequent formation of the hydrochloride salt.

The formation of the benzyl ester is a critical step that dictates the yield and purity of the final product. Various methods have been developed to achieve selective esterification.

Acid-catalyzed esterification, particularly the Fischer-Speier method, is a common and direct approach for preparing amino acid benzyl esters. frontiersin.orgacs.org This method involves heating the amino acid with benzyl alcohol in the presence of a strong acid catalyst. frontiersin.orgprepchem.com

One established procedure involves the reaction of L-glutamic acid with benzyl alcohol using sulfuric acid as the catalyst. The mixture is heated, and the water formed during the reaction is removed under reduced pressure to drive the equilibrium towards the product. beilstein-journals.orgfrontiersin.org Another widely used catalyst is p-toluenesulfonic acid (TsOH), often employed in a refluxing solvent that forms an azeotrope with water, such as cyclohexane, to facilitate water removal. prepchem.comnih.govresearchgate.net

Table 1: Comparison of Acid Catalysts in Benzyl Esterification of L-Glutamic Acid

| Catalyst | Typical Solvent | Key Features | Reference |

| Sulfuric Acid | Benzyl Alcohol | Direct method, water removed under vacuum. | beilstein-journals.orgfrontiersin.orgresearchgate.net |

| p-Toluenesulfonic Acid | Cyclohexane / Toluene (B28343) | Azeotropic removal of water; salt form aids isolation. | frontiersin.orgprepchem.comresearchgate.net |

| Copper(II) Chloride (CuCl₂) | Benzyl Alcohol / H₂O | Promotes high selectivity for γ-benzyl ester formation. | nih.gov |

Research has also shown that the addition of metal chlorides, such as copper(II) chloride (CuCl₂), can significantly promote the esterification of L-glutamic acid with benzyl alcohol. This method demonstrates high selectivity, achieving a 100% selectivity and a 95.31% yield for the γ-benzyl ester of L-glutamic acid. nih.gov The catalytic effect is attributed to the coordination of the metal cation to the amino and α-carboxyl groups, which increases the acidity of the γ-carboxyl group and initiates the selective esterification at that position.

An alternative to acid-catalyzed esterification involves the reaction of a protected glutamic acid derivative with a benzyl halide in the presence of a base. This method offers a different pathway for forming the benzyl ester, often used when the amino group is protected.

A representative synthesis involves the initial protection of the amino group of L-glutamic acid, for example, with a Boc (tert-butyloxycarbonyl) group. The resulting Boc-L-Glu-OH is then reacted with benzyl bromide in the presence of a base like triethylamine. The base neutralizes the hydrobromic acid formed during the reaction, driving the formation of the benzyl ester. The final step involves the removal of the Boc protecting group, which can be accomplished using hydrochloric acid, yielding the desired this compound. This route provides precise control over which carboxyl group is esterified.

The formation of the hydrochloride salt is typically the final step in the synthesis, which improves the stability and handling of the amino acid ester. Several methods are available for this conversion.

A traditional and straightforward method is to dissolve the amino acid ester in an anhydrous organic solvent, such as diethyl ether, and bubble dry hydrogen chloride gas through the solution. The hydrochloride salt, being insoluble in the organic solvent, precipitates out and can be collected by filtration.

Another common approach involves the use of an alcoholic hydrogen chloride solution. Alternatively, reagents like acetyl chloride can be added to a solution of the amino acid in concentrated hydrochloric acid, followed by precipitation with an ether. beilstein-journals.org A facile method using trimethylchlorosilane in methanol (B129727) has also been developed for preparing amino acid ester hydrochlorides in excellent yields under mild, room temperature conditions. The hydrochloride salt form is crucial as it protects the amino group during subsequent reactions, such as peptide coupling.

Esterification Methods for Benzyl Ester Formation

This compound as a Building Block in Complex Molecule Synthesis

The unique structure of this compound, with its protected γ-carboxyl group and free α-amino and α-carboxyl groups, makes it an exceptionally useful intermediate in the synthesis of more complex molecules, particularly peptides and macrocycles. nih.gov

Macrocyclization is a key strategy in drug discovery to enhance the pharmacological properties of linear peptides, such as metabolic stability and cell permeability. frontiersin.org Glutamic acid derivatives are frequently used to form the cyclic structure.

In one strategy, a linear peptide is synthesized on a solid support, incorporating a glutamic acid residue with its side-chain carboxyl group protected by an allyl ester (Fmoc-Glu(OAll)-OH). After the linear peptide chain is assembled, the allyl protecting group is selectively removed. The macrocyclization is then achieved by forming an amide bond between the now-free side-chain carboxylate of the glutamic acid residue and the secondary amine at the N-terminus of the peptide.

In the development of macrocyclic proteasome inhibitors, a key synthetic step involves the hydrogenolysis of a benzyl ester protecting group to reveal a carboxylic acid. frontiersin.org This carboxylic acid is then available for subsequent amide coupling to complete the synthesis of the final macrocyclic compound, illustrating the role of the benzyl-protected glutamic acid as a latent reactive site for cyclization or further modification. frontiersin.org Furthermore, novel glutamic acid analogs have been designed specifically for creating high-affinity peptide macrocycles, where the glutamic acid side chain is used to form the ring structure for binding to specific protein targets. nih.gov

Table 2: Research Findings on Synthesis and Application of this compound

| Area of Research | Key Finding | Significance | Reference(s) |

| Synthesis | CuCl₂ promotes highly selective γ-esterification of L-glutamic acid with benzyl alcohol. | Provides a method to achieve high yield and 100% selectivity for the desired γ-isomer, simplifying purification. | nih.gov |

| Synthesis | Reaction of Boc-L-Glu-OH with benzyl bromide and a base is an effective route. | Allows for controlled esterification after N-protection, offering an alternative to direct acid catalysis. | |

| Application | The side-chain carboxyl group of glutamic acid is used as an anchor point for peptide macrocyclization. | Enables the creation of conformationally constrained peptides with potentially improved biological activity and stability. | |

| Application | Removal of the benzyl ester protecting group is a key step in the synthesis of complex macrocyclic inhibitors. | The benzyl group serves as a reliable protecting group that can be removed under specific conditions (hydrogenolysis) to facilitate the final cyclization step. | frontiersin.org |

Application in the Synthesis of Peptide Analogues and Conjugates

L-Glutamic acid α-benzyl ester hydrochloride (this compound), along with its corresponding γ-benzyl ester isomer, serves as a critical building block in the chemical synthesis of complex peptides. The benzyl ester provides a semi-permanent protecting group for one of the carboxyl functions of glutamic acid, allowing for selective peptide bond formation at the unprotected carboxyl group. This strategy is essential for constructing specific peptide sequences and incorporating glutamic acid into larger, biologically active molecules.

Synthesis of Phosphoramidate (B1195095) Inhibitors of Prostate-Specific Membrane Antigen

Information regarding the direct application of this compound in the synthesis of phosphoramidate inhibitors of Prostate-Specific Membrane Antigen (PSMA) is not available in the reviewed scientific literature. Prevalent synthetic routes for the widely studied glutamate-urea-lysine (EuK) pharmacophore, a core component of many PSMA inhibitors, predominantly utilize L-glutamic acid di-tert-butyl ester as the key intermediate. The use of tert-butyl esters, which are cleaved under different acidic conditions than benzyl esters, is the more commonly documented strategy in this specific application.

Synthesis of Urogastrone (Human Epidermal Growth Factor)

The total synthesis of urogastrone, also known as human epidermal growth factor (h-EGF), is a complex undertaking that has been achieved via a segment condensation approach in solution. tandfonline.comrsc.org This strategy involves creating smaller, protected peptide fragments which are then coupled together to form the final 53-amino acid polypeptide. tandfonline.com

| Fragment | Sequence | C-Terminal Protecting Group |

| Segment (48-53) | Boc-Lys(CI-Z)-Trp-Trp-Glu(OcHex)-Leu-Arg(Tos)-OBzl | Benzyl (Bzl) |

Synthesis of Metallothionein-like Peptides

Metallothionein-like peptides, such as cadystin A and B found in fission yeast, are crucial for heavy metal detoxification. The chemical synthesis of these peptides was undertaken to confirm their unique structure, which involves γ-glutamyl linkages. tandfonline.com In the solution-phase synthesis of cadystin A and B, a key strategic decision was the protection of all carboxylic acid groups as benzyl esters. tandfonline.com

To achieve the desired γ-linkages, a specifically protected glutamic acid derivative was required. The researchers prepared N-Trityl-L-glutamic acid α-benzyl ester (Tr-L-Glu-OBzl). tandfonline.com This building block has the α-carboxyl group masked by a benzyl ester and the amino group protected by a trityl (Tr) group, leaving the γ-carboxyl group available for peptide bond formation. This approach ensured the stepwise and regioselective construction of the (γ-Glu-Cys)n-Gly sequence characteristic of these peptides. tandfonline.com The benzyl esters served as a robust, semi-permanent protecting group throughout the synthesis and were removed in the final step via hydrogenolysis or treatment with liquid hydrogen fluoride (B91410) (HF). tandfonline.com

| Building Block | Structure | Role in Synthesis |

| Tr-L-Glu-OBzl | N-Trityl-L-glutamic acid α-benzyl ester | Provided protected α-carboxyl and amino groups, allowing peptide bond formation at the γ-carboxyl group. |

| Protected Amino Acids | Carboxylic acids protected as benzyl esters | Ensured stability during fragment coupling. |

Synthesis of Casein-Related Peptides and Phosphopeptides

Casein is a phosphoprotein, and the synthesis of casein-related phosphopeptides is vital for studying its biological functions. The chemical synthesis of these peptides requires a strategy that can accommodate the sensitive phosphate (B84403) group. Solution-phase synthesis of O-phosphoseryl-containing peptides has been successfully achieved using N-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH) as a key starting material.

In this methodology, Boc-Glu(OBzl)-OH is coupled with a protected phosphoserine derivative and another amino acid to form a protected tripeptide, such as Boc-Glu(OBzl)-Ser(PO₃Bzl₂)-Leu-OBzl. The use of the γ-benzyl ester for the glutamic acid side chain is critical as it is stable during the peptide coupling steps and can be removed simultaneously with other benzyl-based protecting groups (like those on the phosphate group and the C-terminus) in a final deprotection step. This final deprotection is typically achieved through palladium-catalyzed hydrogenolysis, yielding the desired phosphopeptide, Glu-Ser(P)-Leu, in high yield.

| Protected Intermediate | Key Building Blocks | Deprotection Method | Final Product |

| Boc-Glu(OBzl)-Ser(PO₃Bzl₂)-Leu-OBzl | Boc-Glu(OBzl)-OH, Protected Serine, Leu-OBzl | Palladium-catalysed hydrogenolysis | Glu-Ser(P)-Leu |

Advanced Synthetic Techniques Employing this compound

Beyond classical solution-phase synthesis, derivatives of this compound are indispensable in modern, high-efficiency peptide synthesis techniques, most notably solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the automated and efficient construction of peptide chains. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, amino acids are added sequentially to a growing peptide chain that is anchored to a solid resin support.

For the incorporation of glutamic acid, a derivative where the side-chain (γ-carboxyl) is protected is essential to prevent branching and other side reactions. The standard building block for this purpose is N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH). The benzyl ester serves as a robust protecting group for the side chain, as it is stable to the mildly basic conditions (typically piperidine (B6355638) in DMF) used to remove the temporary N-terminal Fmoc group at each cycle of the synthesis.

Once the entire peptide chain is assembled on the resin, a final cleavage step is performed. This is typically accomplished with a strong acid cocktail, such as trifluoroacetic acid (TFA). While this step cleaves the peptide from the resin and removes many other side-chain protecting groups (like Boc and tBu), the benzyl ester of the glutamic acid side chain is relatively stable to these conditions. Complete removal of the benzyl group often requires a stronger acid, such as hydrogen fluoride (HF), or catalytic transfer hydrogenation. This differential stability allows for selective deprotection strategies if needed.

| SPPS Strategy | Glutamic Acid Building Block | Role of Benzyl Ester | Cleavage of Benzyl Ester |

| Fmoc/tBu | Fmoc-Glu(OBzl)-OH | Protection of the γ-carboxyl side chain | Stable to piperidine (Fmoc removal) and moderately stable to TFA; requires stronger acid (e.g., HF) or hydrogenation for complete removal. |

Liquid-Phase Peptide Synthesis (LPPS) Applications

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method for constructing peptides. In LPPS, amino acids and peptide fragments are coupled in a homogenous solution. This technique offers flexibility in terms of reaction scale and allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final peptide.

The compound this compound, or L-Glutamic acid γ-benzyl ester hydrochloride, is a valuable building block in LPPS. In this molecule, the side-chain carboxylic acid of glutamic acid is protected as a benzyl ester (-OBzl), while the α-amino group is free (as its hydrochloride salt) and the α-carboxylic acid is unprotected. This differential protection is crucial for its application in peptide synthesis. The benzyl ester is a semi-permanent protecting group that is stable under the conditions of peptide coupling but can be removed later, typically through catalytic hydrogenation.

The hydrochloride salt form of the amino acid enhances its stability and solubility in the polar organic solvents commonly used in LPPS, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Before coupling, the hydrochloride salt is neutralized in situ using a non-nucleophilic base to liberate the free amine, which then reacts with the activated carboxyl group of the incoming amino acid.

A typical coupling cycle in LPPS involving this compound would proceed as follows:

Activation of the C-terminal carboxyl group of an N-protected amino acid.

Neutralization of the this compound to generate the free α-amino group.

Coupling of the activated amino acid with this compound to form a dipeptide.

Work-up and purification of the resulting protected dipeptide.

The process can then be repeated by selectively deprotecting the N-terminus of the dipeptide and coupling it with the next N-protected amino acid in the sequence.

Table 1: Comparison of Protection Strategies in Liquid-Phase Peptide Synthesis

| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Key Features |

|---|---|---|---|

| Boc/Bzl | Boc (tert-Butyloxycarbonyl) | Bzl (Benzyl) based | Utilizes acid-labile Boc group for temporary protection and benzyl esters for more stable side-chain protection. |

| Z/tBu | Z (Benzyloxycarbonyl) | tBu (tert-Butyl) based | Employs hydrogenolysis-labile Z group and acid-labile tBu groups. |

Segment Condensation Methods in Solution Synthesis

Segment condensation is a powerful strategy in solution-phase peptide synthesis, particularly for the construction of long peptides. This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. This method can be more efficient than a stepwise elongation for long sequences and can help to avoid the accumulation of side products that can occur during numerous coupling cycles.

This compound can be incorporated into peptide fragments intended for use in segment condensation. For example, a dipeptide or tripeptide containing a Glu(OBzl) residue can be synthesized and purified. This fragment, with a deprotected C-terminal carboxyl group, can then be coupled with another peptide fragment that has a free N-terminal amino group.

A critical challenge in segment condensation is the risk of racemization at the C-terminal amino acid of the activated peptide fragment. To minimize this, coupling reagents that suppress racemization, such as those based on azabenzotriazole derivatives, are often employed. The choice of the C-terminal amino acid of the fragment to be activated is also important, with glycine (B1666218) and proline being preferred due to their lack of a chiral center and conformational rigidity, respectively, which prevents racemization.

The use of fragments containing Glu(OBzl) allows for the introduction of glutamic acid residues into the peptide backbone in a controlled manner. After the full-length protected peptide has been assembled through the condensation of several fragments, the benzyl protecting groups can be removed in a final deprotection step.

Considerations for Scalable Production and Industrial Applications

The transition of a peptide synthesis process from the laboratory to an industrial scale presents several challenges that must be carefully considered. These include the cost and availability of raw materials, the efficiency of the synthetic route, solvent consumption, waste generation, and the purification of the final product.

For a process involving this compound, the cost-effectiveness of its large-scale production is a primary consideration. The synthesis of this protected amino acid derivative must be efficient and reproducible to ensure a consistent supply for the manufacturing of the target peptide.

In industrial-scale LPPS and segment condensation, the choice of solvents is critical. While solvents like DMF are effective, their environmental and health impacts are a concern, leading to a growing interest in greener alternatives. The solubility of this compound and the growing peptide chain in these alternative solvents would need to be evaluated.

Purification is often a bottleneck in large-scale peptide production. While LPPS allows for the purification of intermediates, this can be time-consuming and resource-intensive. Crystallization of peptide fragments, where possible, is a highly effective and scalable purification method that can significantly improve process efficiency. The physical properties of intermediates containing Glu(OBzl) will influence the feasibility of purification by crystallization.

The final deprotection step, which involves the removal of the benzyl protecting groups, is another critical operation at an industrial scale. Catalytic hydrogenation is a common method for this, but it requires specialized equipment to handle hydrogen gas safely. The efficiency of the catalyst and the removal of any catalyst residues from the final product are important considerations.

Regulatory compliance is paramount in the industrial production of therapeutic peptides. The entire manufacturing process must be conducted under current Good Manufacturing Practices (cGMP) to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This includes stringent quality control of all raw materials, including this compound, and thorough validation of all synthetic and purification steps.

Table 2: Key Parameters for Industrial Scale-Up of Peptide Synthesis

| Parameter | Key Considerations |

|---|---|

| Raw Material Sourcing | Cost, purity, and consistent availability of this compound and other reagents. |

| Process Chemistry | Optimization of coupling conditions, minimization of side reactions and racemization. |

| Solvent Management | Reduction of solvent usage, recycling, and use of greener alternatives. |

| Purification Strategy | Development of scalable and efficient purification methods (e.g., crystallization, chromatography). |

| Waste Management | Minimization and safe disposal of chemical waste. |

| Regulatory Compliance | Adherence to cGMP guidelines and comprehensive process validation. |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| L-Glutamic acid γ-benzyl ester hydrochloride | This compound |

| Dimethylformamide | DMF |

| N-methyl-2-pyrrolidone | NMP |

| tert-Butyloxycarbonyl | Boc |

| Benzyl | Bzl |

| Benzyloxycarbonyl | Z |

| tert-Butyl | tBu |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| Glycine | Gly |

Role of Protecting Group Chemistry in H Glu Obzl.hcl Applications

Benzyl (B1604629) Ester as a Carboxylic Acid Protecting Grouporganic-chemistry.orgresearchgate.net

The benzyl ester is a widely employed protecting group for carboxylic acids in organic synthesis, particularly in the synthesis of peptides. libretexts.org Its popularity stems from its relative stability under various reaction conditions and the multiple methods available for its removal. scite.ai

The protection of a carboxylic acid as a benzyl ester is typically achieved through esterification. This can be accomplished by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or by reacting a carboxylate salt with a benzyl halide. Another method involves the use of benzyloxypyridinium triflate with triethylamine, which acts as both a promoter and a scavenger. sigmaaldrich.com The proposed mechanism for this reaction involves the thermal formation of a benzyl cation, which then rapidly reacts with the carboxylate. sigmaaldrich.com The hydrochloride salt form of H-Glu-Obzl.HCl enhances its stability and solubility in organic solvents, which is advantageous for its use in coupling reactions. myskinrecipes.com

The effectiveness of the benzyl ester as a protecting group lies in its ability to prevent the carboxylic acid from participating in undesired reactions, such as acting as a nucleophile or undergoing reduction, while the desired peptide bond is formed at the unprotected amine group.

A key concept in complex organic synthesis is "orthogonality," which refers to the ability to selectively remove one protecting group in the presence of others using different chemical conditions. organic-chemistry.orgwikipedia.org The benzyl ester group is a component of orthogonal protection strategies in peptide synthesis. wikipedia.org

In peptide synthesis, two common strategies are the Boc/Bzl and Fmoc/tBu approaches. researchgate.netiris-biotech.de

Boc/Bzl Strategy: In this approach, the tert-butoxycarbonyl (Boc) group protects the α-amino group, while benzyl (Bzl) type groups, like the benzyl ester in this compound, protect the side chains and C-terminus. researchgate.net Although both are acid-labile, their removal requires different acid strengths. The Boc group can be removed with weaker acids like trifluoroacetic acid (TFA), while the benzyl group requires stronger acids like hydrogen fluoride (B91410) (HF). researchgate.netiris-biotech.de This difference in reactivity allows for a degree of selective deprotection.

Fmoc/tBu Strategy: This is a more modern and truly orthogonal system. iris-biotech.deub.edu The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is removed by a base, typically piperidine (B6355638). libretexts.orgorganic-chemistry.orgiris-biotech.de The tert-butyl (tBu) group protects the side chains and is removed by acid (TFA). organic-chemistry.orgiris-biotech.de The benzyl ester is compatible with this strategy as it is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu removal are often not harsh enough to cleave the benzyl ester, although this can be sequence-dependent. nih.govnih.gov For instance, the p-methoxybenzyl (PMB) ester, a related protecting group, can be selectively cleaved with 10% TFA in dichloromethane (B109758) without affecting a benzyl ester. nih.gov

The following table summarizes the orthogonality of the benzyl ester with common amino-protecting groups:

| Protecting Group | Cleavage Condition | Orthogonal to Benzyl Ester? |

| Boc | Acidic (e.g., TFA) libretexts.orgmasterorganicchemistry.com | Partially; requires careful selection of acid conditions. researchgate.net |

| Fmoc | Basic (e.g., Piperidine) libretexts.orgorganic-chemistry.org | Yes; stable to base. nih.gov |

Deprotection Strategies for the Benzyl Ester in H-Glu-Obzl.HClresearchgate.netlibretexts.orgscite.ai

The removal of the benzyl ester protecting group, or deprotection, is a critical step to liberate the free carboxylic acid. Several methods are available, each with its own advantages and specific applications. scite.ai

Catalytic hydrogenation is the most common and one of the mildest methods for cleaving benzyl esters. commonorganicchemistry.com The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. commonorganicchemistry.comthalesnano.com This process, also known as hydrogenolysis, breaks the C-O bond of the ester, yielding the free carboxylic acid and toluene (B28343) as a byproduct. libretexts.orgorganic-chemistry.org

The reaction conditions are generally mild and neutral, making this method compatible with many other functional groups. organic-chemistry.org For instance, in situ generation of hydrogen from triethylsilane and Pd/C can efficiently deprotect benzyl groups. organic-chemistry.orgorganic-chemistry.org Continuous flow reactors, such as the H-Cube®, have also been shown to be highly efficient for benzyl deprotection. thalesnano.com

However, the presence of sulfur-containing amino acids can poison the palladium catalyst, reducing the efficiency of the reaction. In such cases, alternative deprotection methods may be necessary.

While catalytic hydrogenation is widely used, acidic conditions can also be employed to remove benzyl esters. This approach is generally less common due to the often harsh conditions required, which can lead to side reactions. organic-chemistry.org

Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide synthesis for the removal of acid-labile protecting groups like Boc. masterorganicchemistry.comthieme-connect.com While standard benzyl esters are relatively stable to neat TFA, cleavage can occur, especially with prolonged exposure or at elevated temperatures. publish.csiro.au The presence of electron-donating groups on the benzyl ring increases its lability to acid, while electron-withdrawing groups increase its stability. wiley-vch.de

In some instances, strong acids are used in combination with "scavengers" or "cation traps" to prevent the reactive carbocations generated during cleavage from causing unwanted modifications to sensitive amino acid residues like tryptophan or methionine. reddit.comsigmaaldrich.comgoogle.com For example, a mixture of a sulfonic acid resin in TFA containing dimethyl sulfide (B99878) (DMS) can be used for cleavage. google.com

The following table outlines the primary deprotection methods for the benzyl ester group:

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C commonorganicchemistry.com | Mild, neutral conditions; common method. commonorganicchemistry.comorganic-chemistry.org |

| Acidic Cleavage | Strong acids (e.g., HF, TFA with scavengers) researchgate.netreddit.comgoogle.com | Harsher conditions; used when hydrogenation is not feasible. organic-chemistry.org |

Chemoselectivity in Deprotection

Chemoselectivity—the ability to cleave one protecting group in the presence of others—is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules like peptides. researchgate.netthieme-connect.com The benzyl ester of this compound can be selectively removed while other protecting groups or sensitive functionalities remain intact, provided the correct reagents are chosen.

Several methods have been developed to achieve the chemoselective deprotection of benzyl esters:

Nickel Boride: A notable method involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol (B129727). This system rapidly and selectively cleaves benzyl esters at room temperature. thieme-connect.com Crucially, it does not affect other common protecting groups such as methyl, ethyl, tert-butyl esters, benzyl ethers, or N-benzylamides, making it a highly selective tool. thieme-connect.comresearchgate.net

Lewis Acids: Certain Lewis acids can selectively cleave benzyl esters. For instance, tin(IV) chloride (SnCl₄) has been shown to debenzylate esters while leaving benzyl ethers, amines, and amides untouched. dal.caresearchgate.net This selectivity is attributed to the pre-coordination of the tin to the ester's oxygen atoms, facilitating a targeted delivery of the chloride nucleophile to the benzylic position. dal.ca

Catalytic Transfer Hydrogenation: This method can deprotect benzyl esters and carbamates in the presence of other reducible groups, such as aryl halides and alkenes, by using a hydrogen donor like cyclohexadiene with a palladium catalyst. thieme-connect.comresearchgate.net

Table 1: Comparison of Reagents for Chemoselective Benzyl Ester Cleavage

| Reagent/System | Selectivity | Conditions | Other Groups Unaffected |

| Nickel Boride (NiCl₂/NaBH₄) | High | Methanol, Ambient Temp. | Methyl/ethyl/t-butyl esters, benzyl ethers, N-benzylamides thieme-connect.comresearchgate.net |

| Tin (IV) Chloride (SnCl₄) | Good | CH₂Cl₂ | Benzyl ethers, benzyl amines, benzyl amides dal.caresearchgate.net |

| Palladium/Triethylsilane (PdCl₂/Et₃SiH) | Good | Triethylamine, CH₂Cl₂ | Alkenes, cyclopropanes, aryl chlorides thieme-connect.comepa.gov |

Stereochemical Considerations and Control in H Glu Obzl.hcl Chemistry

Chirality of H-Glu-Obzl.HCl (L-Configuration)

This compound, chemically known as L-Glutamic acid γ-benzyl ester hydrochloride, possesses a chiral center at the alpha-carbon (α-carbon). nih.govsigmaaldrich.com This chirality means that the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: the L-form and the D-form. In nature, the vast majority of amino acids found in proteins are in the L-configuration. acs.org The designation "(S)" in its IUPAC name, (S)-4-amino-5-(benzyloxy)-5-oxopentanoic acid hydrochloride, specifies this L-configuration. nih.gov This inherent chirality is a fundamental characteristic that underpins its role in the stereospecific world of biological molecules and synthetic peptides. The specific (4S) stereochemistry indicates a defined three-dimensional arrangement that can influence its biological interactions and activity. cymitquimica.com

Influence of Stereochemistry in Peptide Synthesis

The stereochemical purity of amino acid derivatives like this compound is paramount in peptide synthesis. The incorporation of an incorrect stereoisomer can drastically alter the final peptide's structure and, consequently, its biological function.

When coupling chiral amino acids during peptide synthesis, the formation of diastereomers is a significant concern. If a racemic mixture (containing both L- and D-enantiomers) of an amino acid is used, the coupling reaction with a pure L-amino acid will result in two different peptide products (diastereomers): an L-L dipeptide and a D-L dipeptide. These diastereomers often have very similar physical properties, making their separation challenging. mdpi.com Therefore, starting with enantiomerically pure building blocks, such as this compound with its defined L-configuration, is crucial to control the stereochemical outcome of the synthesis and ensure the formation of a single, desired peptide isomer.

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a major side reaction during peptide bond formation. highfine.com The activation of the carboxylic acid group of an amino acid, a necessary step for coupling, increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar intermediate, which can be re-protonated from either side, resulting in a loss of stereochemical integrity. mdpi.com

Several strategies are employed to minimize racemization:

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are common, but they can promote racemization. bachem.com To suppress this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used. wikipedia.orgpeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. wikipedia.org

Solvent and Base Selection: The reaction environment plays a significant role. The basicity and steric hindrance of the organic bases used can greatly influence the extent of racemization. mdpi.comhighfine.com Weaker bases with significant steric bulk are generally preferred to minimize proton abstraction from the α-carbon. mdpi.com

Temperature Control: Lowering the reaction temperature can also help to reduce the rate of racemization.

Protecting Groups: The nature of the N-protecting group on the amino acid can also influence racemization. highfine.com

Recent advancements have focused on developing novel coupling reagents that are inherently less likely to cause racemization, such as those based on tantalates or silanes. rsc.org

Methods for Stereochemical Analysis in this compound Derivatives

To ensure the stereochemical purity of this compound and the resulting peptides, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. prolekare.cz

Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. researchgate.netjlu.edu.cn CSPs based on cyclodextrins, macrocyclic antibiotics, and derivatized polysaccharides are commonly used for amino acid enantioseparation. prolekare.czresearchgate.net

Chiral Derivatization: An indirect method involves reacting the amino acid derivative with a chiral derivatizing agent to form a pair of diastereomers. google.com These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. google.comrsc.org

The table below summarizes some common chiral stationary phases used for amino acid analysis.

| Chiral Stationary Phase Type | Principle of Separation | Typical Applications |

| Cyclodextrin-based | Inclusion complexation and interactions with the cyclodextrin (B1172386) cavity. | Separation of a wide range of amino acid enantiomers and their derivatives. researchgate.net |

| Crown Ether-based | Host-guest complexation, particularly effective for primary amines. | Separation of underivatized amino acid enantiomers. researchgate.netmdpi.com |

| Polysaccharide-based | Chiral recognition based on the helical structure of derivatized cellulose (B213188) or amylose. | Broad applicability for the enantioseparation of various chiral compounds, including amino acid derivatives. prolekare.cz |

| Ligand Exchange | Formation of transient diastereomeric metal complexes on the stationary phase. | Separation of underivatized amino acids. prolekare.cz |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of molecules. chemrxiv.org

Chiral Shift Reagents: The addition of a chiral shift reagent to a solution of enantiomers can induce different chemical shifts for the corresponding protons or carbons in the two enantiomers, allowing for their differentiation and quantification by NMR. rsc.org

Diastereomer Analysis: Similar to chiral derivatization in HPLC, converting the enantiomers into diastereomers allows for their distinction by NMR. The different spatial arrangements of the atoms in diastereomers result in unique sets of chemical shifts and coupling constants in their NMR spectra. rsc.orgnih.gov

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can provide detailed information about the connectivity of atoms within a molecule. chemrxiv.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, which is particularly useful for determining the relative stereochemistry and conformation of peptides. libretexts.org

The following table highlights key NMR parameters used in stereochemical analysis.

| NMR Parameter | Information Provided | Application in Stereochemical Analysis |

| Chemical Shift (δ) | The electronic environment of a nucleus. | Can differ for nuclei in diastereomers or in the presence of a chiral shift reagent, allowing for their distinction. rsc.orgnih.gov |

| Coupling Constant (J) | The interaction between neighboring nuclei. | The magnitude of J-couplings can be dependent on the dihedral angle between atoms, providing information on relative stereochemistry. nih.gov |

| Nuclear Overhauser Effect (NOE) | The through-space proximity of nuclei. | Used to determine the three-dimensional structure and relative stereochemistry of molecules in solution. libretexts.org |

Reaction Mechanisms and Kinetics in H Glu Obzl.hcl Chemistry

Mechanistic Insights into Esterification and Amidation Reactions

Esterification and amidation are cornerstone reactions in peptide chemistry, enabling the formation of peptide bonds and the introduction of protecting groups. H-Glu-Obzl.HCl, with its free amino group and a carboxyl group protected as a benzyl (B1604629) ester, readily participates in these reactions.

The amidation of this compound involves the reaction of its primary amine with an activated carboxylic acid. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid of another amino acid is first activated by a coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of this compound, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of a leaving group, yields the desired dipeptide. The efficiency and stereochemical integrity of this process are highly dependent on the choice of coupling reagent and reaction conditions. uni-kiel.dearkat-usa.org

Esterification , in the context of this compound, often refers to the protection of the side-chain carboxylic acid of the glutamic acid residue. While the primary compound in discussion already has its α-carboxyl group protected as a benzyl ester, understanding the esterification of the γ-carboxyl group is relevant for synthesizing more complex glutamic acid-containing peptides. This process also follows a nucleophilic acyl substitution pathway, where the carboxyl group is activated, typically by conversion to an acid chloride or through the use of a coupling reagent, followed by reaction with an alcohol. The choice of alcohol determines the nature of the resulting ester and its subsequent deprotection conditions. organic-chemistry.org

Kinetic Studies of Coupling Reactions Involving this compound

The rate at which peptide coupling reactions occur is a critical factor in optimizing peptide synthesis. Kinetic studies provide valuable insights into how different variables influence the reaction speed and yield.

Role of Coupling Reagents and Additives

The selection of coupling reagents and additives significantly impacts the kinetics of peptide bond formation. uni-kiel.de Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents that activate the carboxyl group of an N-protected amino acid. thieme-connect.de However, their use can lead to side reactions like the formation of N-acylurea and racemization. uni-kiel.dethieme-connect.de

To enhance reaction rates and suppress side reactions, additives are often employed. uni-kiel.de Hydroxybenzotriazole (HOBt) and its derivatives, like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are common additives that form active esters with the activated carboxylic acid. thieme-connect.denih.gov These active esters are more reactive towards the amine component and less prone to racemization. uni-kiel.denih.gov Onium salts, such as phosphonium (B103445) (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), have been developed as highly efficient coupling reagents that often incorporate an HOBt or HOAt moiety within their structure. arkat-usa.orgmdpi.com These reagents generally lead to faster coupling rates and are particularly useful for sterically hindered amino acids. arkat-usa.org

Kinetic studies have demonstrated that the rate of coupling is dependent on the concentration of the coupling reagent, the additive, and the reactants themselves. The choice of solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) generally favoring faster reaction rates.

| Coupling Reagent/Additive | Primary Function | Impact on Kinetics | Common Side Reactions Mitigated |

| DCC, DIC | Carboxyl group activation | Moderate reaction rates | - |

| HOBt, HOAt | Formation of active esters, racemization suppression | Increased reaction rates | Racemization, N-acylurea formation uni-kiel.dethieme-connect.de |

| BOP, PyBOP, HBTU, HATU | In situ formation of active esters | Significantly increased reaction rates | Racemization, incomplete coupling arkat-usa.orgmdpi.com |

Optimization of Reaction Conditions for Dipeptide and Oligopeptide Synthesis

The synthesis of dipeptides and larger oligopeptides involving this compound requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are kinetically controlled include temperature, concentration of reactants, and reaction time.

Deprotection Reaction Mechanisms

The removal of protecting groups is a final and critical step in peptide synthesis. The benzyl ester protecting group on this compound is typically removed under specific conditions that must be carefully chosen to avoid unwanted side reactions.

SN1 Mechanisms in Benzyl Ester Cleavage

The cleavage of the benzyl ester is often achieved through acidolysis, typically using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. nih.govmasterorganicchemistry.com

The first step involves the protonation of the ester oxygen by the strong acid. This is followed by the rate-determining step: the departure of the stable benzyl carbocation, leaving behind the free carboxylic acid. masterorganicchemistry.com The stability of the benzyl carbocation, due to resonance delocalization of the positive charge over the benzene (B151609) ring, facilitates this unimolecular cleavage pathway.

Side Reactions and Byproduct Formation during Deprotection

The highly reactive benzyl carbocation generated during the SN1 cleavage can lead to several side reactions. nih.govpeptide.com This carbocation is an electrophile and can react with nucleophilic amino acid side chains present in the peptide sequence. For instance, it can alkylate the indole (B1671886) ring of tryptophan or the sulfur atom of methionine. researchgate.net

To prevent these unwanted alkylation reactions, "scavengers" are added to the deprotection cocktail. nih.govresearchgate.net These are nucleophilic species, such as anisole, thioanisole, or cresol, that are present in excess to trap the benzyl carbocation before it can react with the peptide. peptide.com The choice of scavenger depends on the specific amino acids present in the peptide sequence. For example, when deprotecting peptides containing glutamic acid with a benzyl ester, performing the cleavage at lower temperatures (e.g., below 5°C) can help minimize side reactions. peptide.com

Computational and Theoretical Studies of H Glu Obzl.hcl

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For a molecule like H-Glu-Obzl.HCl, MD simulations could provide significant insights into its dynamic behavior in various environments.

Conformational Analysis of this compound

A critical aspect of understanding a molecule's reactivity and interaction with its environment is its conformational landscape. This compound possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements (conformers). Conformational analysis through MD simulations would involve simulating the molecule's movement over time to explore these different conformations and identify the most energetically favorable ones. Such studies on analogous glutamic acid derivatives have revealed the influence of solvent and substituent groups on the preferred conformations. nih.gov For this compound, key dihedral angles, such as those around the Cα-Cβ and Cγ-Cδ bonds of the glutamic acid backbone and the ester linkage, would be monitored to map the potential energy surface.

Interactive Data Table: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| φ (phi) | C'-N-Cα-C' | Torsion angle around the N-Cα bond |

| ψ (psi) | N-Cα-C'-N | Torsion angle around the Cα-C' bond |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Side-chain torsion angle |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Side-chain torsion angle |

| ω (omega) | Cα-C'-N-Cα | Peptide bond planarity (relevant in peptide context) |

This table represents a typical set of dihedral angles that would be analyzed in a conformational study of an amino acid derivative.

Interactions in Solution and during Peptide Formation

MD simulations are particularly well-suited for studying how molecules interact with their surroundings. For this compound, simulations in aqueous or organic solvents would reveal the nature of solute-solvent interactions, such as hydrogen bonding between the molecule's functional groups (amine, carboxylic acid, and ester) and the solvent molecules. This is crucial for understanding its solubility and behavior in the reaction media typically used for peptide synthesis.

During peptide formation, MD simulations could model the approach of another amino acid and the subsequent formation of a peptide bond. These simulations would help visualize the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that guide the reactants into the correct orientation for the reaction to occur.

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.

Reaction Pathway Characterization

DFT calculations can be employed to map out the energetic landscape of a chemical reaction, such as the coupling of this compound with another amino acid to form a dipeptide. This involves calculating the energies of the reactants, products, and any intermediates along the reaction pathway. For peptide bond formation involving this compound, the reaction is typically facilitated by a coupling agent. DFT studies on similar reactions have elucidated the step-by-step mechanism, including the activation of the carboxylic acid group and the subsequent nucleophilic attack by the amino group of the incoming amino acid. nih.gov

Investigation of Transition States and Energy Barriers

A key outcome of DFT calculations in reaction mechanism studies is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction. By calculating these barriers, one can gain quantitative insights into the reaction kinetics. For the peptide coupling reaction of this compound, DFT would be used to determine the geometries and energies of the transition states for both the activation step and the amide bond formation step, providing a detailed understanding of the factors that control the reaction rate.

Interactive Data Table: Hypothetical Energy Profile for a Peptide Coupling Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials (e.g., this compound and another amino acid) |

| Intermediate 1 | +5 | Activated ester of this compound |

| Transition State 1 | +15 | Transition state for the formation of the tetrahedral intermediate |

| Tetrahedral Intermediate | +2 | Intermediate prior to peptide bond formation |

| Transition State 2 | +12 | Transition state for the collapse of the tetrahedral intermediate |

| Products | -10 | Dipeptide and byproducts |

This table provides a hypothetical example of the kind of data that would be generated from DFT calculations of a reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of compounds with their biological activity or chemical reactivity. While QSAR is more commonly applied to drug discovery and toxicology, the principles can be extended to understand the reactivity of molecules in chemical synthesis.

For a series of glutamic acid derivatives, including this compound, a QSAR study could be developed to predict their reactivity in peptide coupling reactions. This would involve:

Data Set Collection: Assembling a dataset of glutamic acid derivatives with experimentally measured reaction rates or yields in a specific peptide coupling reaction.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical model that correlates the calculated descriptors with the observed reactivity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

Although specific QSAR studies focusing on this compound are not readily found, research on other classes of amino acid derivatives has demonstrated the utility of this approach in understanding and predicting chemical reactivity. nih.gov

Predicting Reactivity and Selectivity

Computational and theoretical chemistry offer powerful tools for predicting the reactivity and selectivity of molecules like this compound. By modeling the electronic structure and energy of the molecule, these methods can identify the most probable sites for electrophilic and nucleophilic attack, predict the stability of potential intermediates, and rationalize reaction outcomes. Key approaches in this domain include Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and the analysis of Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a fundamental concept used to explain chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). The energies and spatial distributions of these frontier orbitals provide critical insights into a molecule's reactivity.

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution within a molecule, illustrating regions of positive and negative electrostatic potential. These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. For this compound, these would include the oxygen atoms of the carbonyl groups. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. The protonated amino group and the carbonyl carbons would be expected to show positive electrostatic potential.

Conceptual DFT and Reactivity Descriptors

DFT calculations can be used to quantify these predictive concepts through various reactivity descriptors. Parameters such as local softness and Fukui functions can be calculated to provide a more detailed, atom-by-atom picture of reactivity. The Fukui function, for example, indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites with greater precision.

For this compound, these calculations would help to differentiate the reactivity of the two carbonyl carbons—one from the free carboxylic acid and one from the benzyl (B1604629) ester. Experimental evidence suggests that the γ-carboxyl group is often more reactive or selective in certain reactions, such as the copper-catalyzed esterification which selectively yields the γ-benzyl ester. Computational models can elucidate the electronic factors responsible for this selectivity, which may be attributed to subtle differences in the partial atomic charges, orbital contributions, or steric hindrance around the two sites.

Illustrative Data from Theoretical Calculations

Table 1: Predicted Frontier Molecular Orbital (HOMO/LUMO) Characteristics for this compound

| Parameter | Predicted Value/Region | Implication for Reactivity |

| HOMO Energy | Relatively High | Indicates good nucleophilic potential. |

| HOMO Localization | Primarily on the carboxylate oxygen atoms and the lone pair of the nitrogen atom. | These are the primary sites for electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| LUMO Localization | Primarily on the carbonyl carbons of the ester and carboxylic acid groups. | These are the primary sites for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. |

Table 2: Predicted Molecular Electrostatic Potential (MEP) and Atomic Charges for Key Atoms in this compound

| Atom/Group | Predicted MEP Region | Predicted Partial Charge (q) | Implication for Selectivity |

| α-Carbonyl Oxygen | Negative (Red) | Negative | Site for electrophilic attack/coordination. |

| γ-Ester Carbonyl Oxygen | Negative (Red) | Negative | Site for electrophilic attack/coordination. |

| α-Carbonyl Carbon | Positive (Blue) | Positive | Site for nucleophilic attack. |

| γ-Ester Carbonyl Carbon | Positive (Blue) | Positive | Site for nucleophilic attack; potentially more accessible or electrophilic, leading to selectivity. |

| Amine Group (-NH3+) | Strongly Positive (Blue) | Positive | Repels electrophiles; directs nucleophiles away. |

| Benzyl Ring | Neutral to slightly Negative (Green/Yellow) | Variable | Can participate in π-stacking interactions. |

These computational approaches, by providing a detailed picture of the electronic landscape of this compound, are essential for rationalizing its known chemical behavior and for predicting its reactivity in novel chemical transformations. They can guide synthetic chemists in choosing appropriate reagents and reaction conditions to achieve desired outcomes with high selectivity.

Analytical Techniques for Characterization and Purity Assessment of H Glu Obzl.hcl and Its Derivatives

Chromatographic Methods

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For H-Glu-Obzl.HCl and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods. google.comresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the benchmark for determining the purity and confirming the identity of this compound and related compounds. google.comresearchgate.net Commercial suppliers of this compound and its derivatives, such as L-Glutamic Acid α-Benzyl Ester and Dibenzyl L-Glutamate Hydrochloride, consistently report purity levels of greater than 98% as determined by HPLC. ruifuchemical.comtcichemicals.com

The method involves injecting a small volume of the sample solution into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the eluting components, producing a chromatogram where the area of each peak corresponds to the amount of that compound.

A detailed HPLC method for the purity analysis of L-Glutamic Acid α-Benzyl Ester involves a C18 column and a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and water with trifluoroacetic acid (TFA). ruifuchemical.com The purity is calculated using the peak area normalization method from the resulting chromatogram. ruifuchemical.com

Table 1: Example of HPLC Conditions for Purity Analysis of a H-Glu-Obzl Derivative ruifuchemical.com

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient Program | 0-10 min: 90% A, 10% B -> 10% A, 90% B10-15 min: 10% A, 90% B (isocratic)15.01-20 min: 90% A, 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile |

This method is also applicable to various derivatives, including those with tert-butyl and Fmoc protecting groups, where HPLC is the standard for purity verification, often requiring >99.0% purity for applications like peptide synthesis. chemimpex.comruifuchemical.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of chemical reactions, such as those involved in peptide synthesis using this compound derivatives. researchgate.net Its speed, simplicity, and low cost make it ideal for quickly checking the consumption of starting materials and the formation of products.

In practice, a small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). rsc.org The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their affinity for the stationary phase versus the mobile phase. By co-spotting the reaction mixture with the starting material, one can visually track the disappearance of the reactant spot and the appearance of a new product spot over time. rochester.edu The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. google.comnih.gov Visualization is typically achieved using UV light or by staining with a chemical agent like ninhydrin. rsc.org

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound. google.com For this compound, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are key techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of light versus the frequency (or wavenumber, cm⁻¹), revealing characteristic absorption bands for different functional groups.

For this compound, the IR spectrum is used to confirm the presence of key structural features. The spectrum will exhibit characteristic absorption bands corresponding to the amine group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), the benzyl (B1604629) ester group (C=O stretching, C-O stretching, and aromatic C-H and C=C stretching), and the hydrochloride salt. researchgate.nettcichemicals.com The presence of these specific peaks provides strong evidence that the correct compound has been synthesized. ruifuchemical.com For example, deformations of the carboxylate group vibrations can be observed in the fingerprint region of the spectrum. researchgate.net

Table 2: General Characteristic IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Amine Hydrochloride (R-NH₃⁺) | N-H Stretch | 2800 - 3200 (broad) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Ester & Carboxylic Acid | C=O Stretch | ~1730 - 1750 (Ester)~1700 - 1725 (Acid) |

| Aromatic Ring (Benzyl) | C=C Stretch | ~1450 - 1600 |

| Ester | C-O Stretch | ~1150 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which is a critical step in confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives, which often detects the protonated molecule [M+H]⁺. rsc.org

In the analysis of a peptide derivative containing a glutamic acid residue, ESI-MS was used to confirm the product's mass. rsc.org The calculated mass for the protonated molecule ([M+H]⁺) was compared to the experimentally found value, providing strong confirmation of the synthesized structure. rsc.org High-resolution mass spectrometry (HRMS) can provide even more precise mass data, further solidifying the elemental composition of the molecule.

Other Analytical Methods

While chromatography and core spectroscopic techniques are primary methods, other analytical tools can provide complementary information. google.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure. They provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete structural assignment of this compound and its derivatives. Conformance of the NMR spectrum to the expected structure is often a criterion for product release. ruifuchemical.com

Amino Acid Analysis (AAA): For peptide derivatives of this compound, amino acid analysis can be used to verify the amino acid composition. This involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified, typically by HPLC or gas chromatography (GC). researchgate.netoup.com

Optical Rotation: Since this compound is a chiral compound, measuring its specific optical rotation using a polarimeter confirms its stereochemical identity (L- or D-configuration). This is a critical quality control parameter, as the biological activity of amino acid derivatives is highly dependent on their stereochemistry. sigmaaldrich.comruifuchemical.com

Amino Acid Analysis

Amino acid analysis is a cornerstone technique used primarily to determine the amino acid composition of peptides and proteins. While this compound is a single amino acid derivative, this analysis becomes indispensable when it is used as a building block in peptide synthesis. The analysis verifies that the glutamic acid derivative has been successfully incorporated into the peptide chain in the correct ratio.

Research Findings:

The process typically involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) is a common method for this separation. To enhance detection and resolve chirality, the amino acids are often derivatized. researchgate.net One such derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with the amino acids to form diastereomers. These diastereomers, such as the L-Glu and D-Glu derivatives, can be separated and quantified using reversed-phase HPLC. researchgate.net This is particularly crucial for assessing the optical purity of a synthetic peptide, as racemization can occur during synthesis. The L-isomers typically elute before the D-isomers in this method. researchgate.net

Furthermore, dedicated amino acid analyzers can be used to distinguish between different peptide isomers, such as α- and β-peptides that might form during synthesis, ensuring the correct peptide bond has been formed. oup.com In the synthesis of complex peptides, the final product's amino acid composition is compared against the theoretical values to confirm the sequence and purity. oup.com

| Amino Acid | Expected Ratio | Observed Ratio | Optical Purity (L-Isomer %) |

|---|---|---|---|

| Glu | 2.00 | 2.05 | >99.5% |

| Ala | 1.00 | 0.98 | >99.8% |

| Pro | 1.00 | 1.02 | >99.7% |

| Leu | 1.00 | 0.99 | >99.6% |

Elemental Analysis

Elemental analysis is a fundamental and destructive technique that provides the weight percentage of constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and heteroatoms like oxygen (O), sulfur (S), and halogens (e.g., chlorine, Cl)—in a pure organic compound. For this compound, this analysis is used to confirm its empirical formula (C12H16ClNO4) and, by extension, its molecular formula and purity.

Research Findings:

The principle of elemental analysis lies in the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO2, H2O, N2, etc.) are separated and measured, allowing for the calculation of the percentage of each element in the original sample. The experimental percentages are then compared with the theoretical values calculated from the compound's proposed formula.

For a compound to be considered pure, the experimentally determined elemental composition should match the theoretical values to within a strict margin, typically ±0.4%. rsc.org This level of accuracy confirms that the isolated compound has the correct elemental makeup and is not significantly contaminated with impurities that would alter the elemental ratios. This technique is applied not only to the starting material, this compound, but also to its more complex derivatives synthesized for various applications. rsc.org

| Compound | Element | Theoretical % | Observed % | Deviation % |

|---|---|---|---|---|

| This compound (C12H16ClNO4) | C | 52.27 | 52.35 | +0.08 |

| H | 5.85 | 5.81 | -0.04 | |

| Cl | 12.86 | 12.91 | +0.05 | |

| N | 5.08 | 5.11 | +0.03 | |

| H-Glu(OBzl)-OtBu HCl (C16H24ClNO4) | C | 58.26 | 58.33 | +0.07 |

| H | 7.33 | 7.38 | +0.05 | |

| Cl | 10.75 | 10.71 | -0.04 | |

| N | 4.25 | 4.22 | -0.03 |

Applications in Chemical Biology and Material Science

H-Glu-Obzl.HCl in Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, leverages the specific functionalities of reagents like this compound. Its derivatives are instrumental in creating functionalized biomaterials and enabling site-specific modifications of proteins.